molecular formula C13H17NO3 B2392807 (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid CAS No. 2305185-26-4

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid

Cat. No.: B2392807
CAS No.: 2305185-26-4
M. Wt: 235.283
InChI Key: KJIZGZIKJZRTFH-NWDGAFQWSA-N
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Description

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid is a chiral piperidine derivative with a methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Cyclization: The amine undergoes cyclization under acidic conditions to form the piperidine ring.

    Carboxylation: The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-(4-Hydroxyphenyl)piperidine-2-carboxylic acid.

    Reduction: Formation of 6-(4-Methoxyphenyl)piperidine-2-methanol.

    Substitution: Formation of 6-(4-Halophenyl)piperidine-2-carboxylic acid.

Scientific Research Applications

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid has various scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group and the piperidine ring play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-6-Phenylpiperidine-2-carboxylic acid
  • (2R,6S)-6-(4-Hydroxyphenyl)piperidine-2-carboxylic acid
  • (2R,6S)-6-(4-Chlorophenyl)piperidine-2-carboxylic acid

Uniqueness

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets compared to similar compounds without the methoxy group.

Properties

IUPAC Name

(2R,6S)-6-(4-methoxyphenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIZGZIKJZRTFH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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